molecular formula C12H11NO2 B8430921 1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

Cat. No. B8430921
M. Wt: 201.22 g/mol
InChI Key: LBXRLFJWQZJFGJ-UHFFFAOYSA-N
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Description

1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1,2,5,10a-tetrahydropyrrolo[1,2-b]isoquinoline-3,10-dione

InChI

InChI=1S/C12H11NO2/c14-11-6-5-10-12(15)9-4-2-1-3-8(9)7-13(10)11/h1-4,10H,5-7H2

InChI Key

LBXRLFJWQZJFGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1C(=O)C3=CC=CC=C3C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution prepared from 11.68 g of (+)-N-benzylpyroglutamic acid (see E. Campaigne and D. P. Matthews, J. Het. Chem., 12, 391 (1975)), 100 ml of CH2Cl2 and a drop of dimethylformamide (DMF), 7.57 g of SOCl2 was added dropwise. The mixture was refluxed for five hours and allowed to stand overnight at ambient temperature. The reaction mixture was cooled in an ice-salt bath. Aluminum chloride (22.6 g) was added in portions with exclusion of moisture and vigorous stirring. The temperature did not exceed 10° C. during the addition. The mixture was stirred 1.5 hours and then ice was added gradually. The mixture was partitioned between water and CH2Cl2. The CH2Cl2 phase was washed with water, dried (Na2SO4), filtered and evaporated to give 10 g of a crude product. Recrystallization from toluene gave 7.45 g of crystals, m.p. 103°-105° C.
Quantity
11.68 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
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22.6 g
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reactant
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Quantity
7.57 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution prepared from 11.68 g of (+)-N-benzylpyroglutamic acid (See E. Campaigne and D. P. Matthews, J. Het. Chem., 12, 391 (1975)), 100 ml of CH2CL2 and a drop of dimethylformamide (DMF), 7.57 g of SOCl2 was added dropwise. The mixture was refluxed for five hours and allowed to stand overnight at ambient temperature. The reaction mixture was cooled in an ice-salt bath. Aluminum chloride (22.6 g) was added in portions with exclusion of moisture and vigorous stirring. The temperature did not exceed 10° C. during the addition. The mixture was stirred 1.5 hours and then ice was added gradually. The mixture was partitioned between water and CH2Cl2. The CH2Cl2 phase was washed with water, dried (Na2SO4), filtered and evaporated to give 10 g of a crude product. Recrystallization from toluene gave 7.45 g of crystals, m.p. 103°-105° C.
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
22.6 g
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reactant
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Quantity
7.57 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of N-benzyl-pyrrolidin-2-one-4-carboxylic acid (3.7 mmol, 860 mg), thionyl chloride (8 mL) and pyridine (1 drop) was heated at 65-70° C. for 20 min. The pale yellow solution was evaporated in vacuo. The resulting acid chloride was dissolved in benzene (16 mL) and added within 30 min to a suspension of AlCl3 (122 mmol, 16.3 g) in benzene (40 mL). The suspension was heated at 55° C. for 30 min and then at 65° C. for 5 min. The mixture was then cooled and hydrolyzed with a minimum amount of water and ice. The aqueous phase was extracted with CH2Cl2 (2×30 mL). The organic phase was washed with water, aqueous NaOH (1 N) and more water, dried with Na2SO4 and concentrated in vacuo to give an oil. Acetone and ether was added to the oil and precipitate formed overnight. The precipitate was filtered and dried in vacuo to give 1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-3,10-dione acid as a yellow solid (557 mg): mp 105-107° C. (lit. mp 107-108° C.); 1H NMR (300 MHz) δ 8.09 (dd, J=7.8, 0.9 Hz, 1 H), 7.60 (td, J=7.5, 1.3 Hz, 1 H), 7.42 (t, J=7.6 Hz, 1 H), 7.33 (d, J=7.7 Hz, 1 H), 5.28 (d, J=17.5 Hz, 1 H), 4.37 (d, J=17.5 Hz, 1 H), 4.32 (m, 1 H), 2.50 (m, 4 H); 13C NMR (75 MHz) δ 194.03, 173.79, 139.62, 134.36, 130.08, 127.71, 127.59, 126.42, 61.64, 41.32, 29.78, 20.45.
Quantity
860 mg
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reactant
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Quantity
8 mL
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reactant
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0 (± 1) mol
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catalyst
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16.3 g
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40 mL
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